氯霉素-13C6

描述

Chloramphenicol-13C6 is a variant of Chloramphenicol, a broad-spectrum antibiotic that is primarily bacteriostatic . It is used in the management and treatment of superficial eye infections such as bacterial conjunctivitis, and otitis externa. It has also been used for the treatment of typhoid and cholera .

Synthesis Analysis

The synthesis of Chloramphenicol is challenging due to its stereochemistry . A four-step chemoenzymatic strategy has been designed, which includes a biocatalytic step mediated by L-threonine transaldolase from Pseudomonas sp. (PsLTTA) to convert 4-nitrobenzaldehyde to (2S,3R)-2-amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid followed by a three-step chemical reaction to obtain chloramphenicol .

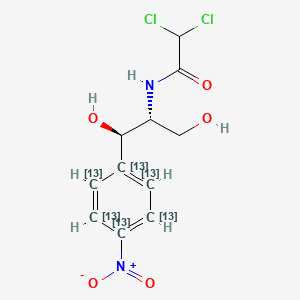

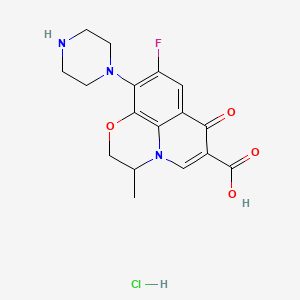

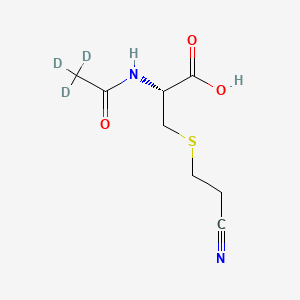

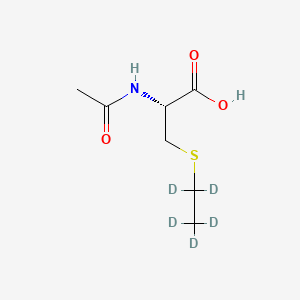

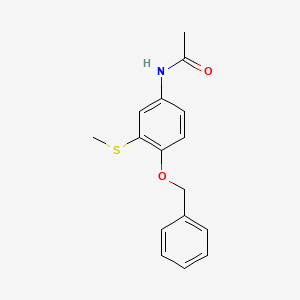

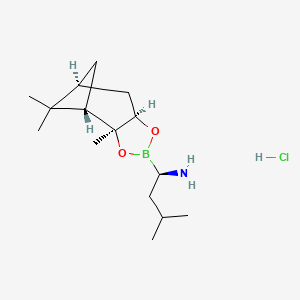

Molecular Structure Analysis

The molecular formula of Chloramphenicol-13C6 is C11H12Cl2N2O5 . The exact mass is 328.0324559 g/mol and the monoisotopic mass is also 328.0324559 g/mol . The structure of Chloramphenicol-13C6 includes a nitro group attached to a phenyl ring, which is connected to a carbon atom that is part of a propyl group .

Chemical Reactions Analysis

The main reaction methods of Chloramphenicol with hydroxyl radicals in advanced oxidation processes include the addition-elimination reaction, hydrogen abstract reaction, hydroxyl radical addition, and bond-breaking processes . The nitro-elimination reaction is the most likely reaction in the first step of the degradation of Chloramphenicol .

Physical and Chemical Properties Analysis

Chloramphenicol-13C6 has a molecular weight of 329.08 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 5 . It has a Rotatable Bond Count of 5 and a Topological Polar Surface Area of 115 Ų .

科学研究应用

SERS 底物检测

表面增强拉曼散射 (SERS): 是一种用于检测和分析分子组成的技术。 可以使用 SERS 和胶体金纳米粒子作为底物来检测氯霉素,提供了一种具有低检测限的定量快速检测方法 .

传感器制造

可以使用负载有银纳米粒子的碳糊来制造氯霉素检测传感器。 这种方法可以灵敏地检测真实污染样品中的氯霉素 .

生物转化机制

对氯霉素生物转化机制的研究涉及对其初始氧化、异构化和乙酰化途径的研究。 这可能导致对微生物如何处理氯霉素的新发现 .

作用机制

Target of Action

Chloramphenicol-13C6, like its parent compound chloramphenicol, primarily targets the bacterial ribosome . The bacterial ribosome is responsible for protein synthesis in bacteria, playing a crucial role in their growth and survival .

Mode of Action

Chloramphenicol-13C6 acts by binding to the bacterial ribosome, specifically blocking peptidyl transferase . This action inhibits protein synthesis, thereby stopping bacterial growth . Being lipid-soluble, chloramphenicol can easily diffuse through the bacterial cell membrane, enhancing its effectiveness .

Biochemical Pathways

The initial biotransformation steps of chloramphenicol involve the oxidization at the C1-OH and C3-OH groups, the isomerization at C2, and the acetylation at C3-OH . A novel glucose-methanol-choline oxidoreductase enzyme, identified in Sphingomonas sp. and Caballeronia sp., is responsible for the oxidization of the C3-OH group .

Pharmacokinetics

Chloramphenicol is well-absorbed in the body, with an oral bioavailability of approximately 75-90% . It is extensively distributed to many tissues and body fluids, including cerebrospinal fluid and breast milk, and it crosses the placenta . Most of a chloramphenicol dose is metabolized by the liver to inactive products, with only 5 to 15% of chloramphenicol excreted unchanged in the urine . The elimination half-life is approximately 4 hours .

Result of Action

The primary result of chloramphenicol’s action is the inhibition of bacterial growth . By blocking protein synthesis, chloramphenicol prevents bacteria from producing essential proteins, thereby inhibiting their growth and proliferation .

Action Environment

Chloramphenicol is prone to be released into environments, thus resulting in the disturbance of ecosystem stability as well as the emergence of antibiotic resistance genes . Microbes play a vital role in the decomposition of chloramphenicol in the environment, and the biotransformation processes are especially dependent on synergistic interactions and metabolite exchanges among microbes .

安全和危害

Chloramphenicol is a rarely used drug in the United States because of its known severe adverse effects, such as bone marrow toxicity and grey baby syndrome . Despite these indications, Chloramphenicol should only be initiated if there is known susceptibility to the drug, and when other less dangerous antimicrobials are ineffective, not tolerated or contraindicated .

生化分析

Biochemical Properties

Chloramphenicol-13C6 interacts with various enzymes and proteins in biochemical reactions. The initial biotransformation steps involve the oxidization at the C1-OH and C3-OH groups, the isomerization at C2, and the acetylation at C3-OH of chloramphenicol . A novel glucose-methanol-choline oxidoreductase responsible for the oxidization of the C3-OH group has been identified in certain bacterial species .

Cellular Effects

Chloramphenicol-13C6 has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, the presence of chloramphenicol exerted significant effects on cell motility-related pathways in certain bacterial species during rapid-degrading stages .

Molecular Mechanism

The molecular mechanism of Chloramphenicol-13C6 involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . A novel oxidase gene, cmO, was identified and confirmed biochemically. The encoded CmO oxidase could catalyze the oxidation at the C-1′ and C-3′ positions of chloramphenicol .

Temporal Effects in Laboratory Settings

The effects of Chloramphenicol-13C6 change over time in laboratory settings. It’s important to monitor levels of the drug in serum in patients with liver disease and in neonates due to potential toxicity .

Dosage Effects in Animal Models

The effects of Chloramphenicol-13C6 vary with different dosages in animal models. High or unmodified doses of chloramphenicol can lead to the gray baby syndrome in premature and newborn infants . With appropriate dosage adjustments and monitoring, chloramphenicol is relatively safe .

Metabolic Pathways

Chloramphenicol-13C6 is involved in several metabolic pathways. The comprehensive chloramphenicol biotransformation pathway, key metabolic enzymes, and interspecies interactions have been elucidated using integrated multi-omics and cultivation-based approaches .

Transport and Distribution

Chloramphenicol-13C6 is transported and distributed within cells and tissues. Chloramphenicol is lipid-soluble, allowing it to diffuse through the bacterial cell membrane

Subcellular Localization

Current methods for predicting RNA localizations may provide insights into the subcellular localization of Chloramphenicol-13C6 .

属性

IUPAC Name |

2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)propan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9-/m1/s1/i1+1,2+1,3+1,4+1,6+1,7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIIZWVCIJKGZOK-BNKGHQRYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50661862 | |

| Record name | 2,2-Dichloro-N-{(1R,2R)-1,3-dihydroxy-1-[4-nitro(~13~C_6_)phenyl]propan-2-yl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217706-02-9 | |

| Record name | 2,2-Dichloro-N-{(1R,2R)-1,3-dihydroxy-1-[4-nitro(~13~C_6_)phenyl]propan-2-yl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Oxepino[4,5-B]pyridine](/img/structure/B562886.png)